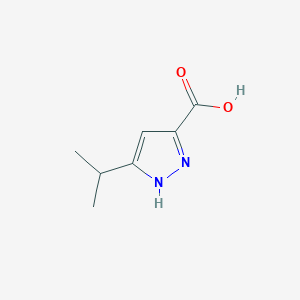

5-isopropyl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4(2)5-3-6(7(10)11)9-8-5/h3-4H,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWXKAHFWLSLOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918863 | |

| Record name | 5-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92933-47-6 | |

| Record name | 5-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-isopropyl-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-isopropyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Pyrazole derivatives are well-established pharmacophores known for a wide array of biological activities, including anti-inflammatory, analgesic, and antiviral properties.[1][2] This document details a robust and efficient two-step synthetic pathway, beginning with a Claisen condensation to form the key β-diketoester intermediate, followed by a Knorr pyrazole synthesis. Furthermore, this guide presents a thorough characterization of the title compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed, step-by-step protocols for both synthesis and characterization are provided to enable researchers to replicate and adapt these methods.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to act as a versatile scaffold for functionalization have made it a privileged structure in drug discovery. Specifically, pyrazole-3-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes and receptors, demonstrating their potential in the development of novel therapeutics for a range of diseases, including cancer, inflammation, and viral infections.[1][2] The 5-isopropyl substituent in the title compound can enhance lipophilicity and modulate binding interactions with biological targets, making this compound a valuable building block for the synthesis of new chemical entities with potentially improved pharmacological profiles.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves a Claisen condensation of ethyl isobutyrate with diethyl oxalate to yield the key intermediate, ethyl 4-methyl-2,4-dioxopentanoate. This is followed by a Knorr pyrazole synthesis, where the β-diketoester undergoes cyclization with hydrazine hydrate to form the ethyl ester of the target compound, which is subsequently hydrolyzed to the final carboxylic acid.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 4-methyl-2,4-dioxopentanoate

This step employs a mixed Claisen condensation, a powerful carbon-carbon bond-forming reaction.[3][4] Ethyl isobutyrate, which possesses α-hydrogens, acts as the nucleophilic component after deprotonation by a strong base, sodium ethoxide. The resulting enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate, which lacks α-hydrogens and thus cannot self-condense.[4]

Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small portions. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath.

-

Addition of Reactants: In the dropping funnel, prepare a mixture of 73.1 g (0.5 mol) of diethyl oxalate and 58.1 g (0.5 mol) of ethyl isobutyrate. Add this mixture dropwise to the stirred sodium ethoxide solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Work-up: Pour the reaction mixture into 500 mL of ice-cold water and acidify to pH 3-4 with 2M hydrochloric acid. The product will separate as an oil. Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ethyl 4-methyl-2,4-dioxopentanoate can be purified by vacuum distillation.

Step 2: Synthesis of this compound

The Knorr pyrazole synthesis is a classic and reliable method for the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[5][6][7][8] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7] The resulting ester is then hydrolyzed under basic conditions to afford the final carboxylic acid.

Protocol:

-

Cyclization Reaction: In a round-bottom flask, dissolve 18.6 g (0.1 mol) of ethyl 4-methyl-2,4-dioxopentanoate in 100 mL of ethanol. Add 5.0 g (0.1 mol) of hydrazine hydrate and a few drops of glacial acetic acid.[1][7]

-

Heating: Heat the reaction mixture at reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Ester: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume by half using a rotary evaporator. Add 100 mL of cold water to precipitate the product, ethyl 5-isopropyl-1H-pyrazole-3-carboxylate. Filter the solid, wash with cold water, and dry. The crude ester can be recrystallized from an ethanol/water mixture.

-

Hydrolysis: To a solution of the crude ethyl 5-isopropyl-1H-pyrazole-3-carboxylate (0.1 mol) in 100 mL of ethanol, add a solution of 8.4 g (0.15 mol) of potassium hydroxide in 50 mL of water.

-

Heating: Heat the mixture at reflux for 2 hours, or until the reaction is complete as monitored by TLC.

-

Acidification and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and acidify to pH 2-3 with concentrated hydrochloric acid. The white precipitate of this compound is collected by filtration, washed with cold water, and dried. The final product can be purified by recrystallization from hot water or an ethanol/water mixture.

Comprehensive Characterization

A battery of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Logical workflow for the characterization of the final product.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 153-157 °C[9] |

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra are essential for confirming the structure of this compound. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | COOH |

| ~12.5 | br s | 1H | N-H |

| ~6.5 | s | 1H | C4-H (pyrazole ring) |

| ~3.0 | septet | 1H | CH (isopropyl) |

| ~1.2 | d | 6H | CH₃ (isopropyl) |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (carboxylic acid) |

| ~150 | C5 (pyrazole ring) |

| ~140 | C3 (pyrazole ring) |

| ~105 | C4 (pyrazole ring) |

| ~28 | CH (isopropyl) |

| ~22 | CH₃ (isopropyl) |

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should be recorded using a KBr pellet or as a thin film.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3200 | Medium | N-H stretch (pyrazole ring) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| 1720-1680 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium | C=N and C=C stretch (pyrazole ring) |

| 1320-1210 | Strong | C-O stretch (carboxylic acid) |

| 950-910 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular ion) |

| 139 | [M - CH₃]⁺ |

| 111 | [M - COOH]⁺ |

| 96 | [M - C₃H₇ - H]⁺ |

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of this compound, a compound of considerable interest in the field of medicinal chemistry. The two-step synthesis, involving a Claisen condensation and a Knorr pyrazole synthesis, is a robust method that can be readily implemented in a standard organic chemistry laboratory. The comprehensive characterization data provided, including NMR, FTIR, and MS, serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The detailed protocols and mechanistic insights are intended to empower researchers, scientists, and drug development professionals in their efforts to explore the vast potential of pyrazole-based scaffolds in the creation of novel and effective therapeutic agents.

References

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. jk-sci.com [jk-sci.com]

- 9. This compound | 92933-47-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-isopropyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with an isopropyl group and a carboxylic acid. This molecular scaffold is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole motif in a wide array of pharmacologically active agents. A thorough understanding of its physicochemical properties is paramount for its potential application in the development of novel therapeutics, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, supported by experimental data where available, and outlines detailed protocols for their determination.

Molecular Identity and Structure

A foundational understanding of a compound begins with its unequivocal identification and structural elucidation.

-

IUPAC Name: this compound

-

CAS Number: 92933-47-6[1]

-

Molecular Weight: 154.17 g/mol [2]

-

Canonical SMILES: CC(C)C1=CC(=NN1)C(=O)O

-

InChI Key: CHWXKAHFWLSLOQ-UHFFFAOYSA-N

The structural formula of this compound is depicted below:

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. This section details the known and predicted properties of this compound.

Physical State and Thermal Properties

The physical appearance and thermal stability are fundamental characteristics for handling, formulation, and storage.

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Melting Point | 209-213 °C | [4] |

| 153-157 °C | [3] | |

| Boiling Point | 357.8 °C at 760 mmHg | [3] |

Note on Melting Point Discrepancy: A notable discrepancy exists in the reported melting points. This could be attributed to differences in crystalline forms (polymorphism) or purity of the samples analyzed. Experimental verification is recommended for any application where this parameter is critical.

Acidity (pKa)

The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Experimental Determination of pKa (Potentiometric Titration):

Potentiometric titration is a highly accurate method for determining pKa values[4][8][9][10][11]. The process involves the gradual addition of a titrant (e.g., a strong base like NaOH) to a solution of the analyte and monitoring the resulting change in pH.

Figure 1: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low). Calibrate a pH meter using standard buffer solutions.

-

Titration: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: After each addition of the titrant, allow the pH reading to stabilize and record the value.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical predictor of a drug's membrane permeability and overall pharmacokinetic behavior.

Predicted LogP: In the absence of experimental data, computational methods can provide an estimate of the LogP value. Various online tools and software packages utilize fragment-based or property-based approaches for this prediction[12][13].

Experimental Determination of LogP (Shake-Flask Method):

The shake-flask method is the traditional and most reliable technique for measuring LogP[14][15][16][17][18].

References

- 1. americanelements.com [americanelements.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 92933-47-6 [sigmaaldrich.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Open-source QSAR models for pKa prediction using multiple machine learning approaches [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. eurasianjournals.com [eurasianjournals.com]

- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectral Analysis of 5-isopropyl-1H-pyrazole-3-carboxylic Acid Derivatives

Introduction: The Significance of Pyrazole Derivatives and the Imperative of Spectral Analysis

The 5-isopropyl-1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, and kinase inhibitory effects. The unique arrangement of the pyrazole core, coupled with the hydrogen bond donating and accepting capabilities of the carboxylic acid and the lipophilic nature of the isopropyl group, provides a versatile platform for designing novel therapeutic agents.

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of these derivatives are paramount. Spectral analysis serves as the cornerstone of this characterization, providing a detailed fingerprint of the molecule's constitution and stereochemistry. This in-depth technical guide provides a comprehensive overview of the core spectral analysis techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as they apply to this compound and its derivatives. This guide emphasizes the "why" behind the "how," offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Tautomerism

Before delving into the spectral analysis, it is crucial to understand the structural nuances of the core molecule. This compound can exist in two tautomeric forms due to the proton mobility between the two nitrogen atoms of the pyrazole ring. The equilibrium between these tautomers can be influenced by the solvent, temperature, and the electronic nature of other substituents.[1] This tautomerism can have a significant impact on the observed spectra, particularly in NMR.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The following table outlines the predicted chemical shifts (δ) and multiplicities for the parent compound, this compound, in a common NMR solvent like DMSO-d₆.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| COOH | 12.0 - 13.0 | broad singlet | - | The acidic proton of the carboxylic acid is highly deshielded and often exchanges with residual water, leading to a broad signal. |

| NH | 13.0 - 14.0 | broad singlet | - | The N-H proton of the pyrazole ring is also acidic and participates in hydrogen bonding, resulting in a broad, downfield signal. |

| H4 (pyrazole) | ~6.5 | singlet | - | This proton is on an electron-rich aromatic ring. Its chemical shift is influenced by the electronic effects of the adjacent substituents. |

| CH (isopropyl) | 3.0 - 3.2 | septet | ~7.0 | This methine proton is coupled to the six equivalent methyl protons of the isopropyl group, resulting in a septet. |

| CH₃ (isopropyl) | ~1.2 | doublet | ~7.0 | The six equivalent methyl protons are coupled to the single methine proton, giving a doublet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their hybridization and chemical environment.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C=O (carboxylic acid) | 160 - 165 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| C5 (pyrazole) | 150 - 155 | This carbon is attached to the electron-donating isopropyl group and is part of the aromatic pyrazole ring. |

| C3 (pyrazole) | 140 - 145 | This carbon is attached to the electron-withdrawing carboxylic acid group. |

| C4 (pyrazole) | 105 - 110 | This carbon is in a relatively electron-rich environment within the pyrazole ring. |

| CH (isopropyl) | 25 - 30 | The methine carbon of the isopropyl group. |

| CH₃ (isopropyl) | 20 - 25 | The methyl carbons of the isopropyl group. |

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound derivative.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence tautomeric equilibrium and chemical shifts.[1]

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and number of scans.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required due to the lower natural abundance of ¹³C.

-

(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons, respectively.

Diagram of NMR Workflow

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Novel Pyrazole Carboxylic Acids

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Pyrazole carboxylic acids, a privileged scaffold in medicinal chemistry, present unique challenges and opportunities in structural elucidation. This guide provides a detailed exploration of their ¹H and ¹³C NMR characteristics, moving beyond a simple recitation of data to explain the causality behind spectral features and experimental choices.

Core Principles: The NMR Landscape of Pyrazole Carboxylic Acids

The structural analysis of pyrazole carboxylic acids by NMR is governed by the interplay of the aromatic pyrazole ring and the ionizable carboxylic acid group. This combination introduces several key phenomena that must be understood for accurate interpretation:

-

Prototropic Tautomerism: N-unsubstituted pyrazoles exist as a dynamic equilibrium of tautomers. This rapid proton exchange between the two ring nitrogens can lead to time-averaged signals in the NMR spectrum, often resulting in the broadening of signals for the C3 and C5 carbons and their attached protons.[1] In some cases, coalescence of the C3 and C5 signals may be observed.[1]

-

Exchangeable Protons: Both the carboxylic acid proton (-COOH) and the pyrazole N-H proton are acidic and readily exchange with each other, with residual water, or with deuterated solvents like D₂O.[2][3] This exchange significantly impacts their appearance in the ¹H NMR spectrum, often causing significant signal broadening or even rendering them invisible.[2][4]

-

Anisotropic and Electronic Effects: The aromatic ring current of the pyrazole nucleus and the electronic nature of the carboxylic acid group (and any other substituents) create distinct magnetic environments, leading to a predictable, yet complex, pattern of chemical shifts.

Interpreting the ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum provides a wealth of information about the proton environment of the molecule.

Characteristic Chemical Shifts (δ)

-

Carboxylic Acid Proton (-COOH): This is one of the most diagnostic signals. Due to strong deshielding and hydrogen bonding, the -COOH proton appears far downfield, typically in the 10.0-13.0 ppm range.[3][4][5] Its signal is often a broad singlet, and the exact chemical shift can be highly dependent on concentration and the choice of solvent.[6] A key validation step is to add a drop of deuterium oxide (D₂O) to the NMR tube; the rapid exchange of the acidic proton with deuterium will cause the signal to disappear, confirming its identity.[3][5][7]

-

Pyrazole Ring Protons (H3, H4, H5): These protons resonate in the aromatic region, typically between 6.0 and 8.5 ppm . Their precise shifts are influenced by the position of the carboxylic acid and other substituents. For an unsubstituted pyrazole, the H4 proton typically appears as a triplet, while the H3 and H5 protons appear as doublets.[8] The electron-withdrawing nature of the carboxylic acid group will generally deshield adjacent protons, shifting them downfield.

-

N-H Proton: In N-unsubstituted pyrazoles, the N-H proton signal can be very broad and difficult to observe, often merging with the baseline due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom.[2] In aprotic, polar solvents like DMSO-d₆, which can better stabilize the N-H proton through hydrogen bonding, this signal is more likely to be observed as a broad peak, often at a very downfield position.

Decoding the ¹³C NMR Spectrum: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule, providing complementary information to the ¹H spectrum.

Characteristic Chemical Shifts (δ)

-

Carboxylic Acid Carbonyl (-C=O): The carbonyl carbon of the carboxylic acid group is highly deshielded and gives a characteristic signal in the 160-185 ppm range.[3][6] Its exact position can be influenced by conjugation and the electronic environment.

-

Pyrazole Ring Carbons (C3, C4, C5): These aromatic carbons typically resonate between 100 and 150 ppm . The C4 carbon signal is usually sharp, while the signals for C3 and C5 (the carbons adjacent to the nitrogen atoms) can be broadened due to the effects of tautomerism and quadrupolar relaxation from the adjacent nitrogen atoms.[1] The assignment of C3 and C5 in unsymmetrically substituted pyrazoles can be challenging and often requires advanced 2D NMR techniques.[2]

Summary of Typical Chemical Shifts

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H NMR | ||

| -COOH | 10.0 - 13.0 | Broad singlet, concentration-dependent, disappears with D₂O exchange.[3][5][6] |

| Pyrazole N-H | Highly variable, often > 10.0 | Very broad or not observed; best seen in DMSO-d₆.[2] |

| Pyrazole C-H | 6.0 - 8.5 | Position depends on substitution pattern. |

| ¹³C NMR | ||

| -C OOH | 160 - 185 | Diagnostic downfield signal.[6][9] |

| Pyrazole C 3/C 5 | 130 - 150 | Can be broadened due to tautomerism.[1] |

| Pyrazole C 4 | 100 - 115 | Typically a sharper signal than C3/C5. |

Note: These are general ranges and can vary significantly based on solvent and substitution.

Experimental Protocol: A Self-Validating Workflow

Achieving high-quality, interpretable NMR data requires meticulous experimental design and execution. The causality behind each step is critical for ensuring the integrity of the results.

Step 1: Rigorous Sample Preparation

The goal is to create a homogeneous solution free of particulates and paramagnetic impurities, which can degrade spectral resolution.

-

Analyte Quantity: For ¹H NMR, dissolve 2-10 mg of the pyrazole carboxylic acid. For ¹³C NMR, a more concentrated sample of 10-50 mg is recommended due to the low natural abundance of the ¹³C isotope.[10]

-

Solvent Selection: The choice of solvent is arguably the most critical experimental parameter.

-

DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the solvent of choice. Its high polarity effectively dissolves most pyrazole carboxylic acids, and its ability to form strong hydrogen bonds slows down the exchange rate of the -COOH and N-H protons, making their signals sharper and more readily observable.

-

CDCl₃ (Deuterated Chloroform): A less polar option. Carboxylic acids tend to form hydrogen-bonded dimers in CDCl₃, which can provide useful structural information but may also lead to broader signals.[4]

-

D₂O (Deuterium Oxide): Used specifically for validation. Dissolving the sample in D₂O or adding a drop to an existing sample in a miscible solvent (like DMSO-d₆) will cause all exchangeable protons (-COOH, N-H, -OH) to be replaced by deuterium, leading to their disappearance from the ¹H spectrum.[7] This is a definitive test for identifying these functional groups.

-

-

Procedure:

-

Weigh the sample accurately into a clean, dry vial.

-

Add 0.6-0.7 mL of the chosen deuterated solvent.[11]

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any suspended impurities.[10]

-

Step 2: Data Acquisition and Structural Elucidation Workflow

For novel compounds, a multi-step approach moving from simple 1D experiments to more complex 2D experiments is essential for unambiguous structural assignment.[12][13]

Caption: Workflow for NMR-based structural elucidation.

Advanced 2D NMR Techniques: The Key to Unambiguous Assignment

For unsymmetrically substituted pyrazoles, 1D NMR spectra are often insufficient for definitive assignment. 2D NMR experiments are required to establish the precise connectivity of atoms.[2][14]

-

¹H-¹H COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other (typically through 2-3 bonds). This is essential for identifying adjacent protons on the pyrazole ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to. This allows for the direct assignment of protonated carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this class of compounds. It reveals correlations between protons and carbons over two to three bonds. This is the key to assigning quaternary (non-protonated) carbons, such as the carboxylic acid carbonyl and the substituted carbons of the pyrazole ring. For example, observing a correlation from the H4 proton to the C3 and C5 carbons can definitively establish their positions relative to H4.[2]

Caption: Key HMBC correlations for a generic 5-substituted pyrazole-3-carboxylic acid.

Conclusion

The NMR analysis of novel pyrazole carboxylic acids is a multifaceted process that relies on a deep understanding of their unique chemical properties. By appreciating the roles of tautomerism and proton exchange, selecting appropriate experimental conditions, and employing a systematic workflow that integrates both 1D and advanced 2D NMR techniques, researchers can confidently and accurately elucidate the structures of these vital pharmaceutical building blocks. This guide serves as a foundational resource, empowering scientists to move from spectral data to definitive structural assignment with both efficiency and integrity.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

A Technical Guide to the Biological Screening of 5-isopropyl-1H-pyrazole-3-carboxylic Acid Analogs

This guide provides a comprehensive framework for the biological screening of novel chemical entities derived from the 5-isopropyl-1H-pyrazole-3-carboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. By integrating established methodologies with expert insights, this document outlines a systematic approach to identifying and characterizing the biological activities of this promising class of compounds.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1][2] This five-membered heterocycle, containing two adjacent nitrogen atoms, has demonstrated a remarkable versatility, with its derivatives showing a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The success of pyrazole-containing drugs, such as the COX-2 inhibitor Celecoxib, has cemented the importance of this moiety in modern drug discovery.[4]

The this compound core offers a unique combination of lipophilic and hydrophilic features, providing a foundation for developing analogs with diverse physicochemical properties and biological targets. This guide outlines a strategic, multi-tiered screening cascade designed to efficiently identify and characterize the therapeutic potential of an analog library based on this scaffold.

Synthesis of a this compound Analog Library

The generation of a chemically diverse library of analogs is the first critical step in the screening process. A common and effective method for the synthesis of pyrazole-3-carboxylic acids involves the condensation of a β-diketone with hydrazine hydrate.[6][7] For the this compound scaffold, the synthesis can be adapted to introduce a variety of substituents at key positions to explore the structure-activity relationship (SAR).

A plausible synthetic route for creating a focused library of analogs would involve the initial synthesis of the core scaffold, followed by diversification. For instance, the carboxylic acid group can be converted to a range of amides, esters, or other functional groups to modulate the compound's properties.

A Multi-Tiered Biological Screening Cascade

A systematic and resource-efficient approach to screening a new compound library involves a tiered cascade of assays. This strategy prioritizes broad, high-throughput primary screens to identify initial "hits," followed by more complex and specific secondary and tertiary assays to validate and characterize these hits.

Caption: A multi-tiered screening cascade for this compound analogs.

Tier 1: Primary Screening

The goal of primary screening is to broadly assess the biological activity of the entire analog library to identify compounds with potential therapeutic effects.

Rationale: Many pyrazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for initial cytotoxicity screening.

Protocol:

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a single, high concentration of each analog (e.g., 10 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that exhibit significant inhibition (e.g., >50%) are considered "hits".

Rationale: The anti-inflammatory properties of many pyrazole-containing compounds, including Celecoxib, are due to their inhibition of COX enzymes.[4] A primary screen for COX-1 and COX-2 inhibition can identify analogs with potential as non-steroidal anti-inflammatory drugs (NSAIDs).

Protocol:

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

-

Compound Incubation: In a 96-well plate, incubate the enzymes with each analog at a fixed concentration (e.g., 10 µM) for a short period (e.g., 15 minutes) at room temperature. Include a vehicle control and a positive control (e.g., Celecoxib or Indomethacin).

-

Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Reaction Termination and Detection: After a set incubation time, stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each analog compared to the vehicle control.

Rationale: Pyrazole derivatives have shown a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[5][10][11] The agar well diffusion method is a simple and effective primary screen to identify compounds with antimicrobial properties.

Protocol:

-

Microbial Culture: Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Agar Plate Preparation: Spread the microbial cultures evenly onto the surface of Mueller-Hinton agar plates.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a fixed volume of each analog solution (e.g., 100 µg/mL in DMSO) to the wells. Include a vehicle control (DMSO) and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Tier 2: Secondary Screening

Compounds identified as "hits" in the primary screens are subjected to secondary screening to confirm their activity and determine their potency and selectivity.

Rationale: To quantify the potency of the hit compounds, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory hits, or the minimum inhibitory concentration (MIC) for antimicrobial hits.

Protocol (IC50 Determination):

-

Follow the protocols for the MTT or COX inhibition assays as described above.

-

Instead of a single concentration, treat the cells or enzymes with a serial dilution of each hit compound (e.g., 8-10 concentrations).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.

Protocol (MIC Determination):

-

Broth Microdilution Method: In a 96-well plate, prepare serial dilutions of each hit compound in a suitable growth medium.

-

Inoculation: Add a standardized inoculum of the target microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Rationale: For promising hits, it is crucial to assess their selectivity. For anticancer compounds, this may involve testing against a panel of different cancer cell lines and a normal, non-cancerous cell line to determine a therapeutic window. For anti-inflammatory compounds, selectivity for COX-2 over COX-1 is a key determinant of a favorable side-effect profile.

Tier 3: In-depth Characterization

The most potent and selective compounds from Tier 2 are advanced to in-depth studies to elucidate their mechanism of action and to evaluate their efficacy in more complex biological systems.

The specific assays will depend on the observed activity. For example:

-

Anticancer Hits:

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

-

Apoptosis Assays: Use methods like Annexin V staining to determine if the compound induces programmed cell death.

-

Kinase Inhibition Profiling: As many pyrazole derivatives are kinase inhibitors, screen the compound against a panel of kinases to identify specific molecular targets.[8]

-

Caption: A simplified kinase signaling pathway often targeted by pyrazole-based inhibitors.

Rationale: To assess the efficacy and safety of the lead compounds in a whole organism, in vivo studies are essential.

Example Protocol (In Vivo Anti-inflammatory Assay): [2][6]

-

Animal Model: Use a model of inflammation such as the carrageenan-induced paw edema model in rats.

-

Compound Administration: Administer the test compound orally or via intraperitoneal injection at various doses.

-

Induction of Inflammation: Induce inflammation by injecting carrageenan into the paw of the rats.

-

Measurement of Edema: Measure the volume of the paw at regular intervals after the carrageenan injection.

-

Data Analysis: Compare the paw volume in the treated groups to the control group to determine the percentage of inhibition of edema.

Data Presentation and Interpretation

The data generated from the screening cascade should be organized in a clear and concise manner to facilitate SAR analysis and decision-making.

Table 1: Illustrative Primary Screening Data for a Hypothetical Analog Library

| Compound ID | % Inhibition (MCF-7, 10 µM) | % COX-2 Inhibition (10 µM) | Zone of Inhibition (S. aureus, mm) |

| PZA-001 | 65 | 72 | 15 |

| PZA-002 | 12 | 85 | 8 |

| PZA-003 | 88 | 25 | 10 |

| PZA-004 | 5 | 15 | 22 |

| Doxorubicin | 95 | N/A | N/A |

| Celecoxib | N/A | 92 | N/A |

| Ciprofloxacin | N/A | N/A | 25 |

Table 2: Illustrative IC50 and MIC Data for Primary "Hits"

| Compound ID | IC50 (MCF-7, µM) | IC50 (COX-2, µM) | MIC (S. aureus, µg/mL) |

| PZA-001 | 8.2 | 5.5 | 32 |

| PZA-003 | 2.1 | >50 | 64 |

| PZA-004 | >100 | >50 | 8 |

Conclusion

The biological screening of a novel library of this compound analogs requires a systematic and multi-faceted approach. By employing a tiered screening cascade, researchers can efficiently identify and characterize compounds with therapeutic potential. The integration of in vitro and in vivo assays, coupled with a thorough understanding of the underlying biology and structure-activity relationships, is paramount to the successful discovery of new drug candidates from this promising chemical scaffold.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. publishatcj.com [publishatcj.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial In Vitro Evaluation of Pyrazole Compounds

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[3][4] From the potent anti-inflammatory celecoxib to targeted anticancer agents like crizotinib, pyrazole-containing molecules have demonstrated significant therapeutic impact across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][5][6]

This guide is designed for researchers, scientists, and drug development professionals embarking on the initial characterization of novel pyrazole compounds. It moves beyond a simple recitation of protocols to provide a logical, field-proven framework for generating a robust initial data package. As a Senior Application Scientist, my objective is to illuminate not just the "how" but the "why" behind each experimental choice, ensuring that the data you generate is not only accurate but also decision-enabling. We will explore a tiered approach, beginning with broad cytotoxic effects, moving to specific target interactions, and culminating in a preliminary assessment of drug-like properties.

Part 1: The Foundational Screen - Assessing Cytotoxicity and Antiproliferative Activity

The first critical question for any new compound is its effect on cell viability. A potent compound is of little use if it indiscriminately kills all cells. Conversely, for oncology applications, targeted cytotoxicity is the desired outcome. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this initial assessment.[7]

Causality: Why the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[8][9] The core principle lies in the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial reductase enzymes, primarily succinate dehydrogenase.[9] This conversion is only possible in metabolically active, living cells. The resulting purple formazan crystals are then solubilized, and the absorbance of the solution is quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[9][10] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[8]

Experimental Workflow: A Self-Validating System

A well-designed cytotoxicity assay must include controls to ensure the validity of the results. This includes a vehicle control (e.g., DMSO), a positive control (a compound with known cytotoxicity like Doxorubicin), and a blank control (media only).[8]

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. atcc.org [atcc.org]

The Synthetic Chemist's Guide to Substituted Pyrazole-3-Carboxylic Acids: From Discovery to Synthesis

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Substituted pyrazole-3-carboxylic acids represent a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their prevalence in blockbuster drugs, such as the anti-inflammatory agent Celecoxib, underscores the critical importance of efficient and versatile synthetic routes to access this privileged heterocyclic motif.[3][4] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of substituted pyrazole-3-carboxylic acids, with a focus on robust and field-proven methodologies. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed experimental protocols, and offer insights into reaction optimization and regiochemical control.

The Significance of the Pyrazole-3-Carboxylic Acid Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent feature in a vast array of biologically active molecules.[5][6] The incorporation of a carboxylic acid moiety at the 3-position, often as a bioisostere for other functional groups or as a key pharmacophoric element, imparts favorable physicochemical properties and enables crucial interactions with biological targets.[7][8] Derivatives of pyrazole-3-carboxylic acid have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][7][9][10]

The discovery of Celecoxib, a selective COX-2 inhibitor, marked a significant milestone in the application of the pyrazole scaffold in medicine.[3][4] The synthesis of Celecoxib and its analogs often involves the formation of a substituted pyrazole core, highlighting the industrial relevance of efficient synthetic methodologies for this class of compounds.[3][4]

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the substituted pyrazole-3-carboxylic acid core primarily relies on cyclocondensation reactions, with the Knorr pyrazole synthesis being the most classical and widely employed method.[11][12] This section will explore the key synthetic pathways, emphasizing the mechanistic rationale behind each approach.

The Knorr Pyrazole Synthesis: A Timeless Approach

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][12] For the synthesis of pyrazole-3-carboxylic acid precursors, a β-ketoester is a commonly used 1,3-dicarbonyl component.[11]

The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 7. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. jk-sci.com [jk-sci.com]

exploring the structure-activity relationship (SAR) of pyrazole derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have established it as a "privileged scaffold" in drug discovery. More than 50 synthetic medicines containing this core are on the market, with the US FDA approving over 30 since 2011 alone, targeting a wide array of diseases from cancer to inflammation and infectious diseases. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazole derivatives. We will dissect the pyrazole core, examining how substitutions at each position—N1, C3, C4, and C5—profoundly influence biological activity. Through case studies, detailed experimental protocols, and computational workflows, this document serves as a technical resource for researchers and scientists dedicated to leveraging the pyrazole scaffold for the design of next-generation therapeutics.

The Pyrazole Core: A Privileged Scaffold in Drug Design

The pyrazole ring is not merely a structural component; its intrinsic properties are key to its success in drug development. It is an aromatic, planar heterocycle whose unique electronic and structural features allow it to serve multiple roles in a drug molecule.[1]

-

Hydrogen Bonding: The N1 position, with its pyrrole-like nitrogen, can act as a hydrogen bond donor, while the pyridine-like N2 atom, with its lone pair of electrons, serves as a hydrogen bond acceptor.[2] This dual capacity allows for critical interactions within the binding pockets of biological targets.

-

Bioisosterism: The pyrazole ring is often employed as a bioisostere for other aromatic rings like benzene or imidazole. While structurally different, it can mimic their space-occupying and electronic properties while significantly improving physicochemical characteristics such as solubility and lipophilicity, which are crucial for pharmacokinetics.[2]

-

Metabolic Stability: The pyrazole nucleus is generally resistant to metabolic degradation, a factor that contributes to the improved in vivo profile of many pyrazole-containing drugs.[3]

These fundamental properties are the reason why substituting a pre-existing ring with a pyrazole often enhances potency and druggability.[2]

Caption: The pyrazole ring with numbered positions for substitution analysis.

Dissecting the Structure-Activity Relationship by Position

The biological activity of a pyrazole derivative is dictated by the nature and position of its substituents. A systematic analysis of each position reveals clear patterns that can guide rational drug design.

N1-Position: The Anchor and Pharmacokinetic Modulator

Substituents at the N1-position often play a crucial role in anchoring the molecule to its target and modulating its pharmacokinetic profile.

-

Aryl Substituents: Large, often substituted, aryl groups at N1 are a hallmark of many potent inhibitors. In the CB1 receptor antagonist Rimonabant , the 2,4-dichlorophenyl group is essential for its antagonistic activity.[4] Similarly, in many kinase inhibitors, this group occupies a hydrophobic pocket, enhancing binding affinity.[5]

-

Alkyl and Other Groups: Simple alkyl groups or more complex moieties can be used to fine-tune solubility and metabolic stability. For example, in DPP-4 inhibitors, modifying the N1 substituent from a hydrogen to a methylsulfonyl group significantly alters the drug's half-life. It is important to note that alkylation of an unsymmetrically substituted pyrazole can result in a mixture of N1 and N2 isomers, which must be separated and individually tested as they often possess different biological activities.

C3-Position: The Warhead for Target Interaction

The C3-position is frequently involved in direct, high-energy interactions with the biological target.

-

Hydrogen Bonding Moieties: Groups like carboxamides are commonly placed at C3. In the case of JNK-1 inhibitors, an amide group at this position is critical for forming hydrogen bonds within the kinase active site, leading to potent inhibition.[6]

-

Lipophilic Groups: In the selective COX-2 inhibitor Celecoxib , the trifluoromethyl (-CF3) group at C3 is a key determinant of its selectivity. This group fits perfectly into a small lipophilic side pocket present in the COX-2 enzyme but absent in the COX-1 isoform.[2] This specific interaction is a classic example of rational drug design guided by SAR.

C4-Position: The Steric and Electronic Tuner

While less frequently involved in direct binding, the C4-position is vital for modulating the molecule's overall shape, conformation, and electronic properties.

-

Small Alkyl Groups: The methyl group at C4 of Celecoxib helps to properly orient the C3 and C5 phenyl rings for optimal binding.[4]

-

Halogenation: Introducing halogens at C4 can alter the electronic nature of the pyrazole ring and improve properties like membrane permeability.[7] This position is a common site for electrophilic substitution, making it synthetically accessible for modification.[8]

C5-Position: The Key to the Hydrophobic Pocket

Similar to C3, the C5-position is a critical point of interaction, often binding within a hydrophobic region of the target protein.

-

Aryl Groups: A para-substituted phenyl ring at the C5-position is a recurring motif in selective COX-2 inhibitors.[9][10] The p-sulfonamide group on the C5-phenyl ring of Celecoxib, for instance, is essential for its high-affinity binding.[9]

-

Bioisosteric Replacements: In the development of antibacterial agents, replacing a thiazole nucleus with a substituted pyrazole at this position expanded the antibacterial spectrum without compromising pharmacokinetic features, demonstrating the power of isosteric replacement in SAR studies.[11]

| Drug | Target | Key Substituent & Position | Contribution to Activity |

| Celecoxib | COX-2 | C3: -CF3 | Binds to a specific lipophilic pocket, conferring selectivity over COX-1.[2][9] |

| C5: p-Sulfonamidophenyl | Essential for high-affinity binding to the active site.[9] | ||

| Rimonabant | CB1 Receptor | N1: 2,4-Dichlorophenyl | Critical for potent and selective antagonistic activity.[4] |

| C5: p-Chlorophenyl | Occupies a hydrophobic pocket in the receptor.[4] | ||

| Ruxolitinib | JAK1/JAK2 Kinase | Pyrazole Core | Acts as a hinge-binding scaffold, forming H-bonds with the kinase.[12] |

| N1: Cyclopentyl (via linker) | Provides additional hydrophobic interactions and tunes selectivity.[12] | ||

| Zanubrutinib | Bruton's Tyrosine Kinase (BTK) | Pyrazole-pyrimidine Core | Core scaffold for covalent binding to the kinase.[3] |

Experimental & Computational Workflows in Pyrazole SAR

A robust SAR study integrates chemical synthesis, biological testing, and computational modeling to create a self-validating system for drug development.

Experimental Protocol: Knorr Pyrazole Synthesis

The Knorr synthesis and its variations remain a foundational method for creating the pyrazole core. This protocol describes the synthesis of a generic 1,3,5-substituted pyrazole.

Objective: To synthesize a 1,5-diaryl-3-substituted pyrazole via cyclocondensation.

Materials:

-

Aryl hydrazine hydrochloride (1.0 eq)

-

1-Aryl-1,3-diketone (1.0 eq)

-

Glacial Acetic Acid (as solvent)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1-aryl-1,3-diketone (1.0 eq) in glacial acetic acid.

-

Hydrazine Addition: Add the aryl hydrazine hydrochloride (1.0 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water while stirring.

-

Precipitation & Filtration: A solid precipitate should form. Collect the crude product by vacuum filtration and wash the solid with cold water to remove any remaining acetic acid.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and Melting Point analysis.

Causality: The use of an acid catalyst (like acetic acid, which also serves as the solvent) facilitates the condensation reaction between the hydrazine and the diketone, leading to cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.[13][14] This method is robust and widely applicable for generating a library of analogs for SAR studies.[13][15]

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized pyrazole derivatives against a target kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Synthesized pyrazole inhibitors (dissolved in DMSO)

-

Kinase buffer solution

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

384-well microplate

Procedure:

-

Compound Plating: Create a serial dilution of the pyrazole inhibitors in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction: Add the target kinase and its specific peptide substrate, diluted in kinase buffer, to each well.

-

Initiation: Start the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process to deplete remaining ATP and then convert ADP to ATP, which drives a luciferase reaction.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to the positive control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for each compound.

Trustworthiness: This assay is a self-validating system. The inclusion of positive and negative controls ensures that the observed inhibition is due to the compound's activity against the kinase and not an artifact. The dose-response curve validates the specific inhibitory effect.

Integrating Computational Chemistry into SAR

Computational tools are indispensable for accelerating SAR studies by predicting compound properties and prioritizing synthetic targets.[16][17]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the structural properties of compounds (descriptors) and their biological activity.[16][18] By building a model with a set of known pyrazole derivatives, the activity of new, unsynthesized analogs can be predicted, focusing synthetic efforts on the most promising candidates.[17]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can reveal key interactions, such as the hydrogen bonds formed by the pyrazole core in a kinase hinge region or the fit of a substituent into a hydrophobic pocket, providing a structural rationale for the observed SAR.[11][17]

-

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives early in the design phase, helping to eliminate compounds with likely poor pharmacokinetic profiles or toxicity issues.[17]

Caption: An integrated workflow for pyrazole SAR studies.

Conclusion

The pyrazole scaffold continues to demonstrate its immense value in drug discovery. Its success is rooted in a combination of favorable physicochemical properties and synthetic accessibility. A thorough understanding of its structure-activity relationship is paramount for any researcher aiming to design novel therapeutics. By systematically modifying substituents at the N1, C3, C4, and C5 positions, medicinal chemists can fine-tune potency, selectivity, and pharmacokinetic profiles to address a multitude of biological targets. The integration of rational design, robust synthetic protocols, validated biological assays, and predictive computational modeling provides a powerful, synergistic workflow. This approach not only illuminates the complex interplay between structure and function but also accelerates the journey from a promising scaffold to a life-changing medicine.

References

- 1. orientjchem.org [orientjchem.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Computational study on QSAR modeling, molecular docking, and ADMET profiling of pyrazole-modified catalpol derivatives as prospective dual inhibitors of VEGFR-2/BRAF V600E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Human verification [recaptcha.cloud]

An In-Depth Technical Guide to Preliminary Cytotoxicity Screening of Pyrazole-Based Compounds

Introduction: The Therapeutic Promise of Pyrazole Scaffolds

Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Their unique structural features have made them a focal point in the design of potent and selective therapeutic agents, particularly in oncology.[1] Numerous studies have highlighted the anticancer potential of pyrazole derivatives against various cancer cell lines, with mechanisms of action often involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular targets like tubulin and various kinases.[1][2][3][4] The development of novel pyrazole-based compounds with high selectivity and low toxicity is a critical objective in modern drug discovery.[1]

This guide provides a comprehensive, in-depth overview of the essential methodologies for the preliminary cytotoxicity screening of novel pyrazole-based compounds. As a Senior Application Scientist, my aim is to not only detail the protocols but to also provide the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can design, execute, and interpret these foundational assays with confidence and precision.

Pillar 1: Foundational Principles of In Vitro Cytotoxicity Assessment

The initial evaluation of any potential therapeutic agent hinges on determining its cytotoxic potential. In vitro cytotoxicity assays are indispensable tools in the early stages of drug discovery, offering a rapid and cost-effective means to screen large libraries of compounds and prioritize candidates for further development.[5][6] These assays provide crucial data on the concentration-dependent toxicity of a compound, forming the basis for understanding its therapeutic window.[5][7]

The core principle of these assays is to measure the adverse effects of a compound on cultured cells.[5] This can be achieved by assessing various cellular parameters, including:

-

Metabolic Activity: A hallmark of viable cells is their ability to carry out metabolic processes. Assays that measure metabolic activity, such as the MTT assay, provide an indirect but reliable indicator of cell viability.[8]

-

Cell Membrane Integrity: A compromised cell membrane is a definitive sign of cell death. Assays that quantify the leakage of intracellular components, like the LDH assay, are direct measures of cytotoxicity.[9][10][11]

-

Apoptosis Induction: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis.[12][13] Specific assays that detect the biochemical and morphological hallmarks of apoptosis are crucial for elucidating the mechanism of action of a compound.[13][14]

The selection of an appropriate panel of cancer cell lines is also a critical consideration. The National Cancer Institute (NCI) has established a panel of 60 human cancer cell lines (NCI-60) that is widely used for anticancer drug screening.[15][16][17] Utilizing a diverse panel of cell lines, including those from different tissue origins, allows for the assessment of a compound's spectrum of activity and potential for selective cytotoxicity.[16][18]

Pillar 2: Core Methodologies for Cytotoxicity Screening

A robust preliminary cytotoxicity screen should employ a multi-faceted approach, incorporating assays that probe different aspects of cellular health. The following section details the protocols for three fundamental assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and Annexin V/PI staining for apoptosis detection.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19] The principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[20][21] The amount of formazan produced is directly proportional to the number of viable cells.[19]

-

Cell Seeding:

-

Harvest cancer cells from logarithmic phase cultures.

-

Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).

-

Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000 to 10,000 cells per well) in 100 µL of complete culture medium.[5][20]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5][20]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the pyrazole-based compounds in complete culture medium. A common starting range is from 0.1 µM to 100 µM.[20]

-

Include appropriate controls:

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).[5]

-

Untreated Control: Cells in culture medium only.

-

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds or controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]

-

-

MTT Incubation and Solubilization:

-

After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5]

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[5]

-

Carefully remove the MTT-containing medium.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][21]

-